1-benzyl-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
1-benzyl-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are a group of drugs that are commonly used as sedatives, hypnotics, and anxiolytics. They work by enhancing the effects of a neurotransmitter called gamma-aminobutyric acid (GABA) in the brain. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-benzyl-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is similar to other benzodiazepines. It works by enhancing the effects of this compound in the brain, which leads to an increase in inhibitory neurotransmission. This results in a reduction of anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the binding of this compound to its receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a reduction of neuronal excitability and a decrease in anxiety, sedation, and muscle relaxation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one in lab experiments is its well-defined mechanism of action. This makes it a useful tool for studying the effects of 1-benzyl-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-oneergic drugs on the central nervous system. However, one limitation is that it can be difficult to obtain and synthesize, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-benzyl-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one. One area of interest is its potential use in treating anxiety and depression disorders. Another area of research is its effects on memory and learning. Additionally, it may be useful in studying the role of 1-benzyl-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-oneergic drugs in the development of addiction and substance abuse disorders.
Synthesis Methods
The synthesis of 1-benzyl-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been described in the literature. One method involves the reaction of 2-amino-5-methylthiazole with benzyl bromide to form 2-benzylthiazole. This compound is then reacted with 3-chloro-1,2-dimethyl-4-(2-thienyl)-5-oxo-1,5-benzodiazepine to yield the desired product.
Scientific Research Applications
1-benzyl-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been studied for its potential therapeutic applications. One study investigated its effects on the central nervous system and found that it had anxiolytic and sedative properties. Another study looked at its anticonvulsant activity and found that it was effective in reducing seizures in animal models. Additionally, it has been studied for its potential use in treating depression and anxiety disorders.
properties
IUPAC Name |
1-benzyl-7,8-dimethyl-4-thiophen-2-yl-3H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-15-11-18-20(12-16(15)2)24(14-17-7-4-3-5-8-17)22(25)13-19(23-18)21-9-6-10-26-21/h3-12H,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXUFXSUHXANPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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